molecular formula C8H8ClN3O2 B2540799 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride CAS No. 2411292-44-7

3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride

Cat. No. B2540799
CAS RN: 2411292-44-7
M. Wt: 213.62
InChI Key: HIMBDTWHKHQIBC-UHFFFAOYSA-N
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Description

The compound 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride is a derivative of the pyrazolopyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, properties, and potential applications, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives involves various chemical reactions. For instance, 3-aminopyrazolo[4,3-c]pyridine-4,6-dione was synthesized and allowed to react with different reagents such as aldehydes, aryldiazonium chlorides, and chalcones to yield novel pyrazolopyridine derivatives . Similarly, the synthesis of new 3-substituted aminopyrazolo[3,4-b]pyridines was described, and their structures were confirmed using spectral data . These methods could potentially be adapted for the synthesis of 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is typically confirmed using various analytical techniques such as elemental analysis, infrared (IR), nuclear magnetic resonance (NMR), ultraviolet (UV), and mass spectrometry (MS) . These techniques help in determining the arrangement of atoms within the molecule and the presence of specific functional groups, which is crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyridine derivatives is influenced by the presence of amino groups and other substituents on the heterocyclic ring. For example, 3,5-diamino-4-phenylpyrazole, a related compound, showed reactivity with various 1,3-dicarbonyl compounds to yield different derivatives of 2-aminopyrazolo[1,5-a]pyrimidine . The amino group in these compounds tends to react in the presence of hydrochloric acid, which could be relevant for the hydrochloride form of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives, such as solubility, melting point, and stability, are important for their practical applications. The antiproliferative activity of some 3-substituted aminopyrazolo[3,4-b]pyridines against human tumor cell lines indicates the potential biological relevance of these compounds . The properties of 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride would likely be influenced by the presence of the carboxylic acid and hydrochloride groups, affecting its solubility and reactivity.

Scientific Research Applications

Medicinal Chemistry Applications

Researchers have synthesized a range of compounds related to 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride to explore their binding affinity at adenosine receptors, highlighting the potential for developing selective inhibitors for these receptors. For instance, derivatives of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters exhibited high affinity and selectivity toward the A1 receptor subtype, indicating potential therapeutic applications in diseases where adenosine receptors play a key role (Manetti et al., 2005).

Antitumor and Antimicrobial Activities

The use of enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities has been explored. Novel N-arylpyrazole-containing enaminones were synthesized, and their reactions with various compounds yielded substituted pyridine derivatives exhibiting cytotoxic effects against human breast and liver carcinoma cell lines comparable to standard drugs. This research underscores the potential of pyrazolo[1,5-a]pyridine derivatives in developing new anticancer and antimicrobial agents (Riyadh, 2011).

Synthesis of Novel Heterocyclic Compounds

Studies on the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides have provided insights into the versatility of pyrazolo[1,5-a]pyridine derivatives as intermediates for developing novel heterocyclic compounds. These findings are crucial for expanding the chemical space in drug discovery and development processes (Drev et al., 2014).

Exploration of Photophysical Properties

The synthesis of pyrazolopyridine annulated heterocycles and the study of substituents' effects on their photophysical properties have been carried out. These research efforts contribute to the understanding of how various substituents influence the fluorescence properties of pyrazolopyridine derivatives, which could have implications in designing materials with specific optical properties (Patil et al., 2011).

Antibacterial Activity

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and the study of their antibacterial activity have shown that these compounds exhibit significant antibacterial effects. This research demonstrates the potential of pyrazolo[1,5-a]pyridine derivatives in developing new antibacterial agents, contributing to the fight against resistant bacterial strains (Rostamizadeh et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c9-6-4-10-11-2-1-5(8(12)13)3-7(6)11;/h1-4H,9H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMFOAPCEMSYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)N)C=C1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride

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